N-(2-chlorobenzyl)benzenesulfonamide
CAS No.:
Cat. No.: VC11121882
Molecular Formula: C13H12ClNO2S
Molecular Weight: 281.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12ClNO2S |
|---|---|
| Molecular Weight | 281.76 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C13H12ClNO2S/c14-13-9-5-4-6-11(13)10-15-18(16,17)12-7-2-1-3-8-12/h1-9,15H,10H2 |
| Standard InChI Key | ONHYRUGJWSOBKE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
N-(2-Chlorobenzyl)benzenesulfonamide consists of a benzene ring (Ring A) attached to a sulfonamide group (–SO₂–NH–), which is further connected to a 2-chlorobenzyl moiety (Ring B). The sulfonamide group adopts a tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5° . Crystallographic studies of analogous compounds, such as N-(2-chlorobenzoyl)-4-chlorobenzenesulfonamide, reveal that the N–H bond in the sulfonamide group typically adopts an anti conformation relative to adjacent carbonyl or aromatic groups . For example, the dihedral angle between the sulfonyl benzene ring and the benzoyl group in N-(2-chlorobenzoyl)benzenesulfonamide measures 58.0° , suggesting significant torsional flexibility in related structures.
Table 1: Key Structural Parameters of N-(2-Chlorobenzyl)benzenesulfonamide Analogs
| Parameter | Value (Analogs) | Source Compound |
|---|---|---|
| Molecular Formula | C₁₃H₁₁ClN₂O₂S | Derived from |
| Molecular Weight | 294.75 g/mol | Calculated |
| Dihedral Angle (Ring A–B) | 58.0°–88.5° | |
| S–N Bond Length | 1.62–1.65 Å |
Synthesis and Reaction Pathways
Primary Synthetic Routes
The synthesis of N-(2-chlorobenzyl)benzenesulfonamide typically involves nucleophilic substitution reactions between benzenesulfonyl chloride and 2-chlorobenzylamine. This method mirrors the gram-scale preparation of N-chloro-N-(phenylsulfonyl)benzenesulfonamide, where sodium bicarbonate neutralizes HCl byproducts .
Representative Procedure:
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Reaction Setup: In a 5 L flask, dissolve sodium bicarbonate (84.0 g, 1.0 mol) in demineralized water (3.0 L).
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Sulfonamide Formation: Add benzenesulfonyl chloride (1.0 mol) dropwise to a solution of 2-chlorobenzylamine (1.0 mol) in dichloromethane, maintaining temperatures at 15–20°C .
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Workup: Filter the resultant precipitate, wash with cold water, and dry under vacuum to yield the product (typical yield: 85–90%) .
Alternative Methodologies
Alternative approaches include the use of 4-aminobenzenesulfonamide as a precursor, reacting it with 2-chlorobenzyl halides under Ullmann or Buchwald-Hartwig conditions. These methods require palladium catalysts and elevated temperatures (80–120°C) but offer improved regioselectivity for complex derivatives.
Physicochemical Properties
Solubility and Stability
N-(2-Chlorobenzyl)benzenesulfonamide exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The compound remains stable under ambient conditions but undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 12) environments, cleaving the sulfonamide bond.
Spectroscopic Characterization
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IR Spectroscopy: Key absorptions include S=O stretches at 1181 cm⁻¹ and 1370 cm⁻¹, N–H bends at 1580 cm⁻¹, and C–Cl vibrations at 616 cm⁻¹ .
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NMR Spectroscopy:
Biological and Pharmacological Applications
Antimicrobial Activity
Sulfonamide derivatives, including N-(2-chlorobenzyl) analogs, demonstrate broad-spectrum antimicrobial properties. For instance, N-(2-chlorobenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide exhibits MIC values of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli. The 2-chlorobenzyl group enhances lipophilicity, facilitating bacterial membrane penetration.
Crystallographic and Conformational Analysis
X-ray diffraction data for N-(2-chlorobenzoyl)benzenesulfonamide analogs reveal a twisted molecular geometry, with torsion angles of 65.7° at the sulfur atom . The dihedral angle between the two aromatic rings ranges from 58.0° to 88.5°, influenced by substituent electronic effects . Hydrogen bonding networks, particularly N–H⋯O interactions, stabilize crystal packing, forming inversion dimers with intermolecular distances of 2.89 Å .
Industrial and Material Science Applications
N-(2-Chlorobenzyl)benzenesulfonamide serves as a precursor in polymer synthesis, where its sulfonamide group facilitates cross-linking in epoxy resins . The compound’s thermal stability (decomposition temperature: 220–240°C) makes it suitable for high-performance adhesives and coatings .
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